MART-1(24-33(34))
Description
MART-1 (Melanoma Antigen Recognized by T-cells 1), also known as Melan-A, is a 118-amino acid transmembrane protein encoded on chromosome 9p24.1. It is predominantly expressed in melanocytes and melanoma cells, playing a critical role in melanosome biogenesis and pigmentation . The MART-1(27-35) epitope (amino acid sequence: AAGIGILTV) is a well-characterized immunodominant peptide recognized by cytotoxic T lymphocytes (CTLs) in HLA-A2-positive individuals. This epitope is central to melanoma immunotherapy due to its high immunogenicity and frequent overexpression in melanoma .
Properties
sequence |
AEEAAGIGIL(T) |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma antigen recognized by T-cells 1 (24-33(34)); MART-1(24-33(34)) |
Origin of Product |
United States |
Comparison with Similar Compounds
Other Melanoma-Associated Antigens
MART-1(27-35) is often compared to other melanoma antigens like gp100 and tyrosinase in terms of immune reactivity and clinical utility:
- gp100: A glycoprotein involved in melanin synthesis. While both gp100 and MART-1 are targeted in immunotherapy, MART-1(27-35) elicits stronger CTL responses in HLA-A2 contexts. Antibody responses to gp100 are less specific in melanoma-associated vitiligo compared to MART-1 .
- Tyrosinase : An enzyme critical for melanin production. Unlike MART-1, tyrosinase-specific T-cell responses are less consistent across studies, with low reactivity observed in some patient cohorts .
Table 1: Immune Response Comparison of Melanoma Antigens
| Antigen | CTL Reactivity | Antibody Prevalence in Melanoma-Associated Vitiligo | Clinical Use in Immunotherapy |
|---|---|---|---|
| MART-1(27-35) | High | High (specific to melanoma) | Widely used in DC vaccines |
| gp100 | Moderate | Moderate (non-specific) | Adjunct in combination therapies |
| Tyrosinase | Low/Controversial | Rare | Limited |
Epitope Mimics of MART-1(27-35)
Database searches identified 12 naturally occurring peptides mimicking MART-1(27-35).
Table 2: Key Features of MART-1(27-35) and Epitope Mimics
| Peptide Type | Sequence | Shared Residues (vs. MART-1) | CTL Recognition Efficiency |
|---|---|---|---|
| MART-1(27-35) | AAGIGILTV | Full sequence | 100% (baseline) |
| Mimic 1 | AAGVGILTV | P3–P7 + Gly at P5 | 85% |
| Mimic 2 | AAGTGILTV | P3–P7 + Gly at P5 | 78% |
Structurally Modified Analogues
To enhance HLA-A2 binding, double-substitution strategies and β-amino acid replacements have been tested:
Table 3: Modified MART-1 Analogues
| Analogue | Modification Type | HLA-A2 Affinity (Relative to Wild-Type) | Stability Half-Life |
|---|---|---|---|
| [Leu²⁸]MART-1(27-35) | Single substitution | 1.5x | 12 hours |
| [Leu²⁸, β-HIle³⁰]MART-1(27-35) | Double substitution | 3.0x | 24 hours |
Functional Interactions with Pmel17
MART-1 stabilizes Pmel17, a melanosomal glycoprotein critical for melanin polymerization. In MART-1-negative melanoma cells (e.g., WM266-4), Pmel17 degradation rates increase by 50%, highlighting MART-1’s role in maintaining melanosome integrity .
Clinical Implications
- Immunotherapy: MART-1(27-35)-pulsed dendritic cell (DC) vaccines induce antigen-specific T-cell expansion, though clinical responses correlate better with determinant spreading (immune reactivity to secondary antigens like NY-ESO-1) .
- Diagnostics: Antibody cocktails targeting MART-1, gp100, and tyrosinase improve melanoma detection in sentinel lymph nodes, with MART-1 providing the highest specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
